molecular formula C12H9Cl2NS B8346751 3-(3,5-Dichloro-phenylsulfanylmethyl)-pyridine

3-(3,5-Dichloro-phenylsulfanylmethyl)-pyridine

Cat. No.: B8346751
M. Wt: 270.2 g/mol
InChI Key: RTKGBTZJGNINNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dichloro-phenylsulfanylmethyl)-pyridine is a useful research compound. Its molecular formula is C12H9Cl2NS and its molecular weight is 270.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9Cl2NS

Molecular Weight

270.2 g/mol

IUPAC Name

3-[(3,5-dichlorophenyl)sulfanylmethyl]pyridine

InChI

InChI=1S/C12H9Cl2NS/c13-10-4-11(14)6-12(5-10)16-8-9-2-1-3-15-7-9/h1-7H,8H2

InChI Key

RTKGBTZJGNINNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CSC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydroxide (0.154 g. 3.85 mmol) in 2 mL water was added to 3,5-dichloro-benzenethiol (0.328 g, 1.83 mmol) in 5 mL of ethanol. After 10 min stirring, 3-chloromethyl-pyridine hydrochloride (0.301 g, 1.83 mmol) in 2 mL water was added slowly. The resulting reaction mixture was stirred at room temperature overnight. Methylene chloride was added to the reaction mixture. The organic phase was washed with saturated aqueous sodium bicarbonate solution and brine. After removal of the solvent, the crude product was purified with flash chromatography to give 0.470 g (95% yield) of 3-(3,5-dichloro-phenylsulfanylmethyl)-pyridine. This compound was converted to N-[3-(1H-indol-4-yl)-5-(pyridin-3-ylmethylsulfanyl)-phenyl]-acetamide as described in Example 35. 1H NMR (400 MHz, CD3OD): δ 8.42 (s, 1H), 8.35 (d, J=4.7 Hz, 1H), 7.79 (d, J=7.8 Hz, 1H), 7.66 (s, 2H), 7.38-7.31 (m, 2H), 7.27-7.23 (m, 2H), 7.13 (t, J=7.7 Hz, 1H), 6.97 (d, J=7.2 Hz, 1H), 6.44 (d, J=3.1 Hz, 1H), 4.20 (s, 2H), 2.12 (s, 3H).
Quantity
0.154 g
Type
reactant
Reaction Step One
Quantity
0.328 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.301 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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